molecular formula C11H12N2O5S B3372729 3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid CAS No. 926252-37-1

3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid

Cat. No.: B3372729
CAS No.: 926252-37-1
M. Wt: 284.29 g/mol
InChI Key: DUNOHUAXGDZSLY-UHFFFAOYSA-N
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Description

3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid is a chemical compound with the molecular formula C11H12N2O5S and a molecular weight of 284.29 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperazine ring, a sulfonyl group, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid typically involves the reaction of piperazine derivatives with sulfonyl chlorides and benzoic acid derivatives. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. This would include the use of industrial reactors, precise temperature control, and purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce sulfide derivatives. Substitution reactions can introduce various functional groups onto the benzoic acid ring .

Scientific Research Applications

3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The piperazine ring can also interact with various biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Oxopiperazin-1-yl)acetyl]benzoic acid
  • 3-[(3-Oxopiperazin-1-yl)methyl]benzoic acid
  • 3-[(3-Oxopiperazin-1-yl)propyl]benzoic acid

Uniqueness

3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents on the piperazine ring or the benzoic acid moiety .

Properties

IUPAC Name

3-(3-oxopiperazin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S/c14-10-7-13(5-4-12-10)19(17,18)9-3-1-2-8(6-9)11(15)16/h1-3,6H,4-5,7H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNOHUAXGDZSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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